molecular formula C28H36O8 B201918 Angeloylgomisin H CAS No. 66056-22-2

Angeloylgomisin H

Cat. No.: B201918
CAS No.: 66056-22-2
M. Wt: 500.6 g/mol
InChI Key: ZSAUXCVJDYCLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Angeloylgomisin H, a major lignan found in the fruits of Schisandra rubriflora , primarily targets Peroxisome proliferator-activated receptors (PPAR-γ) . PPAR-γ is a type of nuclear receptor protein that plays a crucial role in regulating lipid metabolism, inflammation, and insulin sensitivity .

Mode of Action

This compound interacts with its primary target, PPAR-γ, by activating it . This activation leads to an improvement in insulin-stimulated glucose uptake , which is a critical process in maintaining normal blood glucose levels and overall metabolic homeostasis.

Biochemical Pathways

The activation of PPAR-γ by this compound affects the insulin signaling pathway . This pathway is responsible for the regulation of glucose uptake in response to insulin. By enhancing the activity of PPAR-γ, this compound increases the potential for glucose uptake when insulin is present .

Pharmacokinetics

A study using a sensitive and selective UPLC-MS/MS method for determination of this compound in rat plasma has been reported . The method was successfully applied to a pharmacokinetic study of this compound after either oral or intravenous administration . The absolute bioavailability of this compound was reported as high as 4.9% , indicating that the compound has relatively low bioavailability.

Result of Action

The activation of PPAR-γ by this compound leads to an improvement in insulin-stimulated glucose uptake . This can potentially aid in the management of conditions like diabetes, where insulin sensitivity is often impaired.

Preparation Methods

Synthetic Routes and Reaction Conditions: Angeloylgomisin H can be isolated from the fruits of Schisandra chinensis through repeated chromatographic separations using silica gel, octadecyl silica gel, and Sephadex LH-20 . The isolation process involves the use of ethyl acetate as a solvent.

Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from plant sources, followed by purification using chromatographic techniques. The compound is then crystallized to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Angeloylgomisin H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Angeloylgomisin H has a wide range of scientific research applications:

Properties

IUPAC Name

(10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAUXCVJDYCLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316459
Record name Angeloylgomisin H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66056-22-2
Record name Angeloylgomisin H
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66056-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Angeloylgomisin H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Angeloylgomisin H
Reactant of Route 2
Reactant of Route 2
Angeloylgomisin H
Reactant of Route 3
Reactant of Route 3
Angeloylgomisin H
Reactant of Route 4
Reactant of Route 4
Angeloylgomisin H
Reactant of Route 5
Reactant of Route 5
Angeloylgomisin H
Reactant of Route 6
Reactant of Route 6
Angeloylgomisin H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.